molecular formula C37H67BCl2F4P2Ru B1429358 Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate CAS No. 1020085-61-3

Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate

Cat. No.: B1429358
CAS No.: 1020085-61-3
M. Wt: 832.7 g/mol
InChI Key: YFCZUTDHPBTFQL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate” is also known as the Piers 1st generation metathesis catalyst . It is a cationic 4-coordinate catalyst that is considered “pre-activated” because no ligand dissociation is required for the formation of the active catalytic species .


Molecular Structure Analysis

The empirical formula of this compound is C37H67BCl2F4P2Ru, and it has a molecular weight of 832.66 g/mol . The SMILES string representation of its structure is FB-(F)F.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl\\Ru=C/P+(C5CCCCC5)C6CCCCC6 .


Chemical Reactions Analysis

This compound is used as a catalyst in Ring Opening Metathesis Polymerisation . It has a reactivity profile similar to the Grubbs Catalyst 1st Generation but is active at much lower temperatures (below 0 °C) .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 203 °C (dec.) . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

For instance, Altarawneh et al. (2009) discuss the mechanisms governing the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), highlighting the complexity of both homogeneous and heterogeneous routes in their formation and the significant role of chlorination patterns in determining the congener profiles of PCDD/F emissions. This research might be indirectly related to the chemical compound , given the involvement of chlorination and dechlorination processes in its application or synthesis (Altarawneh, Dlugogorski, Kennedy, & Mackie, 2009).

Moreover, Jing, Fusi, and Kjellerup (2018) review various remediation solutions for polychlorinated biphenyls (PCBs) in contaminated soils and sediments, including microbial degradation and chemical reagent dehalogenation. This area of research could potentially overlap with the applications of the compound , especially if it is involved in catalytic processes or environmental remediation efforts (Jing, Fusi, & Kjellerup, 2018).

Mechanism of Action

As a catalyst, this compound facilitates chemical reactions without being consumed in the process. It is considered “pre-activated” because no ligand dissociation is required for the formation of the active catalytic species .

Safety and Hazards

This compound is classified as a flammable solid (Category 2, H228) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Properties

IUPAC Name

dichloro(tricyclohexylphosphaniumylmethylidene)ruthenium;tricyclohexylphosphane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34P.C18H33P.BF4.2ClH.Ru/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5;;;/h1,17-19H,2-16H2;16-18H,1-15H2;;2*1H;/q+1;;-1;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCZUTDHPBTFQL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)[P+](C=[Ru](Cl)Cl)(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67BCl2F4P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746317
Record name Dichloro[(tricyclohexylphosphaniumyl)methylidene]ruthenium tetrafluoroborate--tricyclohexylphosphane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

832.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020085-61-3
Record name Dichloro[(tricyclohexylphosphaniumyl)methylidene]ruthenium tetrafluoroborate--tricyclohexylphosphane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020085-61-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate
Reactant of Route 2
Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate
Reactant of Route 3
Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate
Reactant of Route 4
Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate
Reactant of Route 5
Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.